(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride
Overview
Description
(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a benzene ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the use of palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura cross-coupling reaction. This method is highly effective and can be performed in aqueous conditions . The reaction involves the coupling of 4-methoxyphenylboronic acid with 4-(trifluoromethyl)phenyl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organic compounds through alkylation reactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the synthesis of complex organic molecules, which are important in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase, leading to the accumulation of monoamines like tyramine and tryptamine . This inhibition can affect various physiological processes, including neurotransmission and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanamine: This compound is similar in structure but lacks the trifluoromethyl group.
(4-(Trifluoromethyl)phenyl)methanamine: This compound contains the trifluoromethyl group but lacks the methoxy group.
Uniqueness
(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. This dual substitution imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO.ClH/c1-20-13-8-4-11(5-9-13)14(19)10-2-6-12(7-3-10)15(16,17)18;/h2-9,14H,19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSYIYVHAZMYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-52-6 | |
Record name | Benzenemethanamine, α-(4-methoxyphenyl)-4-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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